molecular formula C12H12N2S B13841931 N-(1-benzothiophen-5-yl)-3,4-dihydro-2H-pyrrol-5-amine

N-(1-benzothiophen-5-yl)-3,4-dihydro-2H-pyrrol-5-amine

Cat. No.: B13841931
M. Wt: 216.30 g/mol
InChI Key: JYBXDCLTIPYZDQ-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-3,4-dihydro-2H-pyrrol-5-amine is a heterocyclic compound that features a benzothiophene moiety fused with a pyrrolidine ring Benzothiophenes are known for their presence in various natural and synthetic compounds, often exhibiting significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-(1-benzothiophen-5-yl)-3,4-dihydro-2H-pyrrol-5-amine involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. The reaction yields 3-aminobenzo[b]thiophenes in 58–96% yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis and other high-throughput methods could be adapted for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-3,4-dihydro-2H-pyrrol-5-amine can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, potentially reducing double bonds or other functional groups.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzothiophene or pyrrolidine rings.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-3,4-dihydro-2H-pyrrol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzothiophen-5-yl)-3,4-dihydro-2H-pyrrol-5-amine is unique due to its specific structural features, which combine the benzothiophene and pyrrolidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

N-(1-benzothiophen-5-yl)-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C12H12N2S/c1-2-12(13-6-1)14-10-3-4-11-9(8-10)5-7-15-11/h3-5,7-8H,1-2,6H2,(H,13,14)

InChI Key

JYBXDCLTIPYZDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)NC2=CC3=C(C=C2)SC=C3

Origin of Product

United States

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